molecular formula C18H19N3O4 B5859022 5-oxo-5-[(4-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)amino]pentanoic acid

5-oxo-5-[(4-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)amino]pentanoic acid

Cat. No. B5859022
M. Wt: 341.4 g/mol
InChI Key: WVQMDBBMTATPCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-oxo-5-[(4-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)amino]pentanoic acid, also known as PA-824, is a novel anti-tuberculosis (TB) drug candidate that has shown promising results in preclinical studies. It was first discovered in 2002 by scientists at the Novartis Institute for Tropical Diseases and has since been developed by the TB Alliance, a non-profit organization dedicated to finding new and better TB treatments. In

Mechanism of Action

5-oxo-5-[(4-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)amino]pentanoic acid works by targeting the respiratory chain of Mycobacterium tuberculosis, the bacterium that causes TB. It is activated by a bacterial enzyme called F420-dependent nitroreductase, which converts this compound into a toxic compound that disrupts the bacterial respiratory chain. This leads to the death of the bacteria and the elimination of the infection.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity profile and is well-tolerated in animal studies. It has also been shown to have good pharmacokinetic properties, meaning that it is absorbed well by the body and has a long half-life. This compound has also been shown to have a good safety profile in humans, with no serious adverse events reported in clinical trials.

Advantages and Limitations for Lab Experiments

5-oxo-5-[(4-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)amino]pentanoic acid has several advantages for lab experiments, including its broad-spectrum activity against drug-resistant TB, its synergistic effect with other TB drugs, and its low toxicity profile. However, there are also some limitations to using this compound in lab experiments, including its complex synthesis process, its relatively high cost, and the need for specialized equipment and expertise.

Future Directions

There are several future directions for 5-oxo-5-[(4-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)amino]pentanoic acid research, including:
1. Clinical trials: this compound is currently in phase II clinical trials and further studies are needed to determine its safety and efficacy in humans.
2. Combination therapy: this compound has shown a synergistic effect when used in combination with other TB drugs, and further studies are needed to determine the optimal combination therapy.
3. Drug resistance: There is a need to study the potential for this compound resistance and to develop strategies to prevent or overcome resistance.
4. Novel formulations: There is a need to develop novel formulations of this compound that are more stable and easier to administer.
5. Other applications: this compound has shown potential for the treatment of other bacterial infections, such as leprosy and Buruli ulcer, and further studies are needed to explore these applications.
In conclusion, this compound is a promising anti-tuberculosis drug candidate that has shown good results in preclinical studies. Its mechanism of action, low toxicity profile, and synergistic effect with other TB drugs make it an attractive option for TB treatment. However, further research is needed to determine its safety and efficacy in humans and to explore its potential for other applications.

Scientific Research Applications

5-oxo-5-[(4-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)amino]pentanoic acid has been extensively studied for its anti-tuberculosis activity and has shown promising results in preclinical studies. It has been shown to be effective against both drug-sensitive and drug-resistant strains of TB, including multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB). This compound has also been shown to have a synergistic effect when used in combination with other TB drugs, such as isoniazid and rifampicin.

properties

IUPAC Name

5-oxo-5-[4-(pyridin-3-ylmethylcarbamoyl)anilino]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c22-16(4-1-5-17(23)24)21-15-8-6-14(7-9-15)18(25)20-12-13-3-2-10-19-11-13/h2-3,6-11H,1,4-5,12H2,(H,20,25)(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVQMDBBMTATPCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C2=CC=C(C=C2)NC(=O)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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